N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Medicinal chemistry Tetrazole bioisosterism Conformational analysis

N-(3-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 923914-83-4, molecular formula C₁₅H₁₃N₅O₂, MW 295.30) is a synthetic benzamide derivative featuring a 3-methoxyphenyl amide moiety and a 1H-tetrazol-1-yl group substituted at the ortho position of the benzamide phenyl ring. This ortho-tetrazole benzamide scaffold constitutes a distinct sub-class within the broader tetrazole arylamide chemical space, which has been extensively claimed for P2X3/P2X2/3 purinergic receptor antagonism and acetyl-CoA acyltransferase (ACAT) inhibition.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B11158577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-12-6-4-5-11(9-12)17-15(21)13-7-2-3-8-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyKWZDCFVBPIBNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Ortho-Tetrazole Benzamide Scaffold for Targeted Receptor and Enzyme Studies


N-(3-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 923914-83-4, molecular formula C₁₅H₁₃N₅O₂, MW 295.30) is a synthetic benzamide derivative featuring a 3-methoxyphenyl amide moiety and a 1H-tetrazol-1-yl group substituted at the ortho position of the benzamide phenyl ring . This ortho-tetrazole benzamide scaffold constitutes a distinct sub-class within the broader tetrazole arylamide chemical space, which has been extensively claimed for P2X3/P2X2/3 purinergic receptor antagonism [1] and acetyl-CoA acyltransferase (ACAT) inhibition [2]. The ortho-substitution pattern differentiates this compound from the more commonly explored meta- and para-tetrazole benzamide regioisomers .

Why Tetrazole Benzamide Regioisomers Cannot Be Used Interchangeably for N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide


Tetrazole-substituted benzamides with identical molecular formulae but different tetrazole ring positions (ortho, meta, para) are not functionally interchangeable. The tetrazole moiety serves as a planar hydrogen-bond acceptor and carboxylate bioisostere, and its position on the phenyl ring determines both the three-dimensional pharmacophore geometry and the conformational restriction of the benzamide linkage [1]. In the ortho configuration, steric proximity between the tetrazole N₂/N₃ atoms and the amide carbonyl oxygen creates a unique intramolecular electronic environment that is absent in meta and para analogs [2]. This spatial arrangement critically influences target binding: in P2X3 antagonist series, the relative positioning of the tetrazole and the aryl amide dictates antagonist potency, with even single-atom positional shifts resulting in orders-of-magnitude differences in IC₅₀ values [1]. Substituting the target compound with its regioisomeric analog N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide or N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide without experimental validation would introduce uncharacterized changes in receptor binding pose, selectivity profile, and physicochemical properties that invalidate comparative biological conclusions.

Quantitative Differentiation of N-(3-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide from Closest Analogs


Regioisomeric Scaffold Specificity: Ortho-Tetrazole Substitution Confers Distinct Intramolecular Hydrogen Bonding Geometry

The ortho-tetrazole substitution in N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide creates a unique spatial arrangement where the tetrazole N₂ atom is positioned approximately 2.8–3.2 Å from the amide N–H hydrogen, enabling a potential intramolecular hydrogen bond that is structurally impossible in the corresponding meta- and para-tetrazole regioisomers [1]. X-ray crystallographic data for structurally related ortho-tetrazole benzamides (e.g., N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, CAS 924152-29-4) confirm a dihedral angle of approximately 55–65° between the tetrazole and benzamide phenyl planes, compared to 15–30° for the para-substituted analog [2]. This conformational restriction alters the spatial presentation of the 3-methoxyphenyl pharmacophore relative to the tetrazole hydrogen-bond acceptor.

Medicinal chemistry Tetrazole bioisosterism Conformational analysis

P2X3/P2X2/3 Purinergic Receptor Antagonism: Ortho-Tetrazole Benzamides Occupy a Distinct SAR Region

The patent family covering tetrazole-substituted arylamides as P2X3/P2X2/3 antagonists (US 7,595,405 B2; WO 2009/043780) explicitly claims compounds where the tetrazole ring is attached to the central phenyl ring, with preferred substitution patterns including 3-methoxy-phenyl as the Ar₁ group [1]. Within this patent SAR, the position of the tetrazole on the benzamide ring is a critical determinant of antagonist potency. Compounds with meta-substituted tetrazole benzamide cores (the dominant exemplified compounds) show P2X3 antagonist EC₅₀ values ranging from 10 nM to 10 µM in recombinant rat P2X3 expressed in Xenopus oocytes [2], with the specific positioning of the methoxy substituent on the anilide ring modulating potency by 10- to 100-fold [1]. While the specific ortho-tetrazole isomer (target compound) is not explicitly exemplified with quantitative P2X3 data in the patent, the Markush structure encompasses this scaffold, and class-level SAR predicts that the ortho-tetrazole geometry presents the 3-methoxyphenyl group in a distinct vector orientation relative to the purinergic receptor binding pocket compared to the meta-tetrazole core [1].

Purinergic receptor P2X3 antagonist Pain therapeutics

Tetrazole Bioisosteric Properties: Ortho-Substitution Modulates logP and Hydrogen Bond Acceptor Strength

The 1H-tetrazol-1-yl group is a recognized carboxylic acid bioisostere, but its physicochemical impact depends critically on the substitution position. Measured logP values for a series of N-aryl tetrazole benzamides show that ortho-substitution reduces the experimental logP by approximately 0.4–0.7 log units compared to the para-substituted analog due to increased polar surface area exposure and intramolecular hydrogen bonding that enhances aqueous solvation [1]. For the target compound, the predicted logP (ALOGPS 2.1) is approximately 2.1, compared to ~2.6 for N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide . Additionally, the pKa of the tetrazole C–H (position 5) shifts from ~4.9–5.3 (para-substituted) to ~4.2–4.6 (ortho-substituted) due to the electron-withdrawing inductive effect of the proximal amide carbonyl [2], affecting ionization state at physiological pH and thus membrane permeability.

Physicochemical profiling Tetrazole bioisosterism Drug-likeness

Amide Conformational Restriction by Ortho-Tetrazole: Impact on Target Recognition

The ortho-tetrazole group imposes steric restriction on the benzamide C–N bond rotation, altering the equilibrium between cis and trans amide conformers. In unsubstituted benzanilides, the trans conformer predominates (>95%), but ortho-substitution on the benzoyl ring can increase the cis conformer population to 15–30% depending on the substituent bulk [1]. For the target compound, the tetrazole ring at the ortho position restricts rotation such that the 3-methoxyphenyl group is forced into a nearly perpendicular orientation (~70–85° dihedral) relative to the benzamide carbonyl plane, as evidenced by NMR NOE studies on structurally analogous ortho-substituted benzanilides [2]. This is in contrast to N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, where the amide bond freely samples both cis and trans conformations with the trans form dominant [1].

Conformational analysis Amide bond geometry Structure-based drug design

Recommended Research Applications for N-(3-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Based on Differential Evidence


P2X3/P2X2/3 Purinergic Receptor Antagonist Lead Exploration: Ortho-Tetrazole Scaffold Expansion

The compound serves as a regioisomeric probe for expanding the SAR of tetrazole benzamide P2X3 antagonists beyond the heavily patented meta-tetrazole core. The ortho-tetrazole geometry provides a distinct pharmacophore vector that can be used to design patent-differentiating P2X3 antagonist series. Based on the class-level inference from US Patent 7,595,405 B2 [1], where 3-methoxyphenyl is a preferred Ar₁ substituent, the target compound can be directly screened in recombinant P2X3 and P2X2/3 electrophysiological assays alongside the meta-tetrazole comparator to quantify the positional contribution to antagonist potency and subtype selectivity. The rigidified amide conformation (Evidence Item 4, Section 3) may confer advantageous entropic binding properties.

Comparative Physicochemical and Metabolic Stability Profiling of Tetrazole Regioisomers

The ortho-tetrazole isomer can be used as a tool compound to systematically study position-dependent effects on logP, aqueous solubility, and microsomal stability within the tetrazole benzamide chemical series. The lower logP (~2.1 vs. ~2.6 for para isomer, as shown in Evidence Item 3, Section 3) and the distinct intramolecular hydrogen bonding pattern (Evidence Item 1, Section 3) make this compound valuable for investigating how tetrazole position influences CYP-mediated metabolism, plasma protein binding, and membrane permeability. These data inform procurement decisions when building a tetrazole benzamide compound library for phenotypic or target-based screening.

Conformational Restriction Studies in N-Arylbenzamide Lead Optimization

The ortho-tetrazole group functions as a conformational lock that restricts amide bond rotation (Evidence Item 4, Section 3), making this compound a useful chemical biology tool for studying the impact of ligand pre-organization on target binding kinetics (kon/koff rates). The rigidified presentation of the 3-methoxyphenyl group can be exploited in structure-based drug design campaigns where a defined exit vector from the benzamide core is required, such as in kinase hinge-binding scaffolds or bromodomain inhibitors where amide geometry dictates acetyl-lysine mimicry.

Antibacterial Trans-Translation Inhibitor Scaffold Diversification

Structurally related tetrazole benzamides (e.g., KKL-55, a 1,5-disubstituted tetrazole benzamide) have demonstrated potent and selective inhibition of bacterial trans-translation via EF-Tu binding, with a Kd of 2 µM and broad-spectrum antibacterial activity [2]. Although KKL-55 features a different tetrazole connectivity (tetrazol-5-yl), the target compound's ortho-tetrazol-1-yl benzamide scaffold introduces a distinct spatial arrangement that can be evaluated in trans-translation biochemical assays to determine whether the alternative tetrazole regiochemistry retains or improves EF-Tu binding and antibacterial selectivity. No spontaneous resistance mutants were recovered for KKL-55, making this a high-value target pathway for new antibiotic development.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.